BenchChemオンラインストアへようこそ!

1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea

RGS protein modulation GPCR signaling HTS selectivity profiling

1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea (CAS 351162-26-0, MW 328.4 g/mol, C₁₉H₂₄N₂O₃) is a non-symmetrical 1,3-disubstituted urea combining a rigid adamantane cage with a 1,3-benzodioxole (piperonyl) aromatic moiety via a single urea linker. The adamantane component contributes lipophilicity (calculated LogP 3.51) , while the benzodioxole group provides hydrogen-bond acceptor capacity and potential for π-stacking interactions at protein interfaces.

Molecular Formula C19H24N2O3
Molecular Weight 328.4 g/mol
Cat. No. B4995200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea
Molecular FormulaC19H24N2O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C19H24N2O3/c22-18(20-10-12-1-2-16-17(6-12)24-11-23-16)21-19-7-13-3-14(8-19)5-15(4-13)9-19/h1-2,6,13-15H,3-5,7-11H2,(H2,20,21,22)
InChIKeyYIUXOBFPBUZPRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea – CAS 351162-26-0 Procurement-Relevant Baseline for a Dual-Pharmacophore Research Compound


1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea (CAS 351162-26-0, MW 328.4 g/mol, C₁₉H₂₄N₂O₃) is a non-symmetrical 1,3-disubstituted urea combining a rigid adamantane cage with a 1,3-benzodioxole (piperonyl) aromatic moiety via a single urea linker [1]. The adamantane component contributes lipophilicity (calculated LogP 3.51) , while the benzodioxole group provides hydrogen-bond acceptor capacity and potential for π-stacking interactions at protein interfaces. This compound has been tested in at least eight distinct biochemical assays deposited in BindingDB and ChEMBL, with activity recorded against Regulators of G-Protein Signaling (RGS) proteins, urea transporters (UT-A1, UT-B), and purinergic P2X3 receptors [1][2]. The molecule is supplied as a research-use-only compound and is not yet advanced to clinical development, making its differentiation from close structural analogs a critical factor in experimental design and procurement decisions.

Why 1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea Cannot Be Substituted with Generic Adamantyl-Urea or Benzodioxole-Containing Analogs Without Validation


The class of 1-adamantyl-3-aryl ureas encompasses compounds with diverse and sometimes opposing biological activities—sub-micromolar soluble epoxide hydrolase (sEH) inhibition, anti-tubercular MmpL3 targeting, 11β-HSD1 inhibition, and RGS protein modulation—all dictated by the identity and substitution pattern of the aryl/heteroaryl group [1][2]. Within this class, the benzodioxole (piperonyl) substituent is not merely a passive aromatic group; it introduces specific hydrogen-bonding geometry, a constrained dioxolane ring that alters conformational freedom, and a distinct electronic profile compared to simple phenyl, pyridyl, or isoxazole replacements [3]. The compound 1-(1-adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea has demonstrated a unique RGS interaction profile with EC₅₀ values spanning over 500-fold across RGS family members (60–60,000 nM) [4], a selectivity pattern that cannot be assumed for analogs where the benzodioxole is replaced by, for example, a 4-guanidinobenzyl group or a dodecyl chain. Procurement of an uncharacterized adamantyl-urea surrogate therefore risks selecting a compound with a completely different target engagement fingerprint, invalidating experimental reproducibility.

Quantitative Differentiation Evidence for 1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea Versus Closest Analogs and In-Class Alternatives


RGS Protein Interaction Selectivity Profile: 500-Fold Window Between RGS19/RGS7 and RGS8

In a high-throughput screen for small-molecule regulators of RGS family protein interactions (NIH R21NS057014), this compound exhibited a pronounced intra-family selectivity profile: EC₅₀ = 60 nM against RGS19 and EC₅₀ = 90 nM against RGS7, compared to EC₅₀ > 30,000 nM against RGS8 [1]. This 500-fold potency window across RGS subtypes within the same assay platform constitutes a selectivity signature that is not observed for simple N-adamantyl-N'-phenyl urea controls or the unsubstituted N-(1-adamantyl)urea core, which typically lack the benzodioxole recognition element and show negligible RGS modulation [2].

RGS protein modulation GPCR signaling HTS selectivity profiling

P2X3 Purinergic Receptor Antagonism: Sub-Micromolar Potency Distinct from Other Adamantyl-Urea Chemotypes

This compound demonstrated antagonist activity at recombinant rat P2X purinoceptor 3 (P2X3) with an EC₅₀ of 80 nM when tested at 10 µM in Xenopus oocytes expressing the receptor [1]. This sub-100 nM potency at P2X3 is structurally dependent on the benzodioxole-aromatic group: the broader class of adamantyl-urea sEH inhibitors (e.g., 1-adamantyl-3-dodecyl urea, ADU) are primarily optimized for epoxide hydrolase with IC₅₀ values in the low nanomolar range for sEH [2] but show no reported P2X3 activity. In contrast, dedicated P2X3 antagonists such as gefapixant (MK-7264) operate via a completely different chemotype (pyrimidine-amide scaffold) [3], positioning this compound as a structurally unique tool for P2X3 pharmacology studies.

P2X3 antagonism pain research purinergic signaling

Cellular Differentiation Induction: Monocyte Differentiation Activity Not Shared by N-(1-Adamantyl)urea or Simple Urea Derivatives

This compound has been reported to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a functional phenotype that supports investigation as an anti-cancer agent and for dermatological conditions including psoriasis [1][2]. In contrast, common adamantyl-urea derivatives such as 1-(1-adamantyl)-3-(2-hydroxyethyl)urea and N-(1-adamantyl)-N'-(4-guanidinobenzyl)urea have been characterized primarily for sEH inhibition and urokinase-type plasminogen activator (uPA) modulation, respectively, with no published evidence of monocyte-directed differentiation activity [3]. The differentiation phenotype is hypothesized to require the benzodioxole moiety, as this structural feature is known to confer transcriptional modulatory properties absent in simpler aryl or alkyl urea derivatives [4].

cellular differentiation anti-proliferative oncology research dermatology research

Urea Transporter Inhibition: Dual UT-A1/UT-B Activity Absent in Non-Benzodioxole Adamantyl Ureas

This compound has shown inhibition of urea transporters UT-A1 and UT-B, with IC₅₀ values recorded at 2,540 nM (UT-B, rat erythrocytes) and 1,500 nM (UT-A1, MDCK cells) [1][2]. Importantly, the close analog series of adamantyl-ureas optimized for sEH inhibition (e.g., fluorinated and chlorinated adamantane 1,3-disubstituted ureas) achieves picomolar sEH potency (40 pM to 9.2 nM) but displays no cross-reactivity at urea transporters [3]. The benzodioxole group in the target compound thus appears to confer a urea-transporter-engaging pharmacophore that is orthogonal to the sEH-directed adamantyl-urea pharmacophore, creating a bifurcated structure-activity landscape within this compound class.

urea transporter diuretic research kidney physiology

High-Impact Research and Procurement Scenarios for 1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea


GPCR Signaling Selectivity Studies Requiring an RGS Subtype-Biased Chemical Probe

Investigators studying Regulator of G-Protein Signaling (RGS) family proteins can deploy this compound as a probe to interrogate RGS19- and RGS7-dependent signaling pathways while using RGS8 as a built-in selectivity control (>500-fold window) [1]. The compound's differential engagement across RGS subtypes, validated in the NIH R21NS057014 HTS platform, makes it uniquely suited for experiments where pan-RGS inhibition would confound interpretation—a scenario where generic adamantyl ureas with no RGS activity would be completely ineffective.

P2X3 Purinoceptor Antagonist Screening Using a Urea-Based Chemotype Orthogonal to Pyrimidine-Amide Reference Compounds

In chronic pain and cough target discovery, this compound serves as a structurally distinct P2X3 antagonist (EC₅₀ = 80 nM) [2] that can be used alongside gefapixant or AF-219 to control for chemotype-specific artifacts. Its urea scaffold and benzodioxole substituent provide a different binding mode hypothesis than the established pyrimidine-amide P2X3 pharmacophore, enabling orthogonal chemical biology strategies in target validation studies.

Monocyte Differentiation Screening in Oncology and Dermatology Drug Discovery

This compound's demonstrated ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation [3][4] positions it as a starting point for hit-to-lead programs in acute myeloid leukemia (AML) differentiation therapy and psoriasis. Importantly, this functional phenotype is not shared by other commercially available adamantyl ureas, making compound selection based on structural class alone unreliable—verification of the benzodioxole moiety is essential for replicating this activity.

Renal Urea Transporter Pharmacology and Novel Diuretic Mechanism Studies

For laboratories investigating urea transporter (UT-A1/UT-B) inhibitors as a novel class of diuretic agents, this compound provides a tool with documented dual inhibition (UT-B IC₅₀ = 2,540 nM; UT-A1 IC₅₀ = 1,500 nM) [5][6]. The benzodioxole substituent is a key pharmacophoric element distinguishing UT-active adamantyl ureas from the much more common sEH-selective adamantyl ureas, which dominate commercial catalogs and lack urea transporter activity.

Quote Request

Request a Quote for 1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.